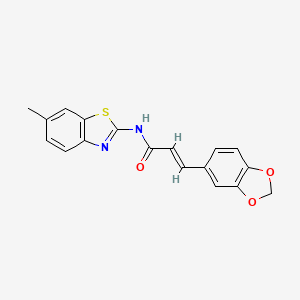

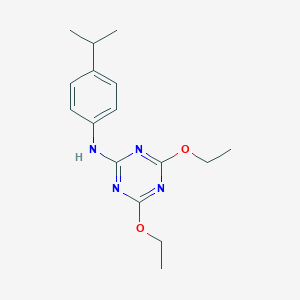

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide” are not available, similar compounds have been synthesized through various methods. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been used to yield related compounds .科学研究应用

Antibacterial Activity

DBM and its derivatives have demonstrated potent antibacterial properties. Researchers synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, including DBM, which exhibited antibacterial potential . These compounds could serve as promising candidates for combating bacterial infections.

Enzyme Inhibition

DBM derivatives were also evaluated for their inhibitory activity against lipoxygenase enzymes. Lipoxygenases play a crucial role in inflammation and other physiological processes. By inhibiting these enzymes, DBM compounds may have therapeutic implications in various diseases .

Biofilm Inhibition

The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in DBM contributes to its biofilm inhibition properties. Biofilms are implicated in chronic infections and antibiotic resistance. DBM’s ability to disrupt biofilm formation could be valuable in clinical settings .

Anticancer Potential

Some sulfonamide derivatives, including DBM, exhibit anticancer properties. They disrupt the cell cycle, particularly in the G1 phase, and act as inhibitors of histone deacetylase (HDAC). By halting tumor cell growth, these compounds hold promise in cancer therapy .

Carbonic Anhydrase Inhibition

DBM derivatives may inhibit carbonic anhydrase, an enzyme associated with physiological disorders such as epilepsy and osteoporosis. By coordinating with the Zn^2+ cation of carbonic anhydrase, DBM compounds reduce HCO3^- output, affecting disease progression .

Organic Synthesis Applications

Beyond their medicinal roles, sulfonamides like DBM find use in organic synthesis reactions. The sulfonamide fragment serves as a protected amine group, facilitating reactions where such a group is required .

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-15(10-1-4-12(5-2-10)17(19)20)16-11-3-6-13-14(9-11)22-8-7-21-13/h1-6,9H,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDJDYPHUALRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972251 |

Source

|

| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide | |

CAS RN |

5681-10-7 |

Source

|

| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4S*)-1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4-isopropoxypyrrolidin-3-ol](/img/structure/B5685903.png)

![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685932.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5685944.png)

![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5685954.png)

![1-{3-[1-(cyclopent-3-en-1-ylcarbonyl)piperidin-4-yl]propanoyl}-4-phenylpiperazine](/img/structure/B5685961.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5685987.png)